4-(3-CHLOROPHENYL)-4-OXOBUTYRONITRILE

Beschreibung

BenchChem offers high-quality 4-(3-CHLOROPHENYL)-4-OXOBUTYRONITRILE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-CHLOROPHENYL)-4-OXOBUTYRONITRILE including the price, delivery time, and more detailed information at info@benchchem.com.

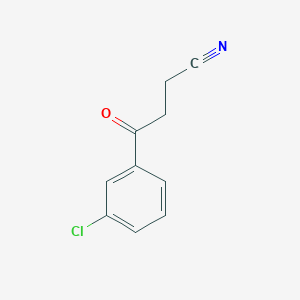

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(3-chlorophenyl)-4-oxobutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c11-9-4-1-3-8(7-9)10(13)5-2-6-12/h1,3-4,7H,2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOPBGBQUTNZWPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70502889 | |

| Record name | 4-(3-Chlorophenyl)-4-oxobutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70502889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34555-37-8 | |

| Record name | 4-(3-Chlorophenyl)-4-oxobutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70502889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Core Properties of Chlorinated Phenyl-Oxobutanenitriles for a Research Audience

A note on isomeric specificity: This guide addresses the core properties of chlorinated phenyl-oxobutanenitrile derivatives. While the primary focus is on providing a comprehensive overview, it is crucial to note that publicly available, validated data for the meta-isomer, 4-(3-chlorophenyl)-4-oxobutanenitrile , is exceptionally scarce. The majority of existing research and documentation pertains to the para-isomer, 4-(4-chlorophenyl)-4-oxobutanenitrile , and to a lesser extent, the ortho-isomer, 4-(2-chlorophenyl)-4-oxobutanenitrile .

Therefore, this guide will present a detailed analysis of the well-documented para-isomer as a primary reference, supplemented with data for the ortho-isomer where available. This comparative approach is intended to provide researchers with a foundational understanding of this class of compounds, while explicitly highlighting the existing data gap for the meta-isomer. All data presented for specific isomers will be clearly identified.

Introduction: The Versatile Ketone-Nitrile Scaffold

Chlorinated phenyl-oxobutanenitriles are a class of organic compounds characterized by a butyronitrile backbone substituted with a ketone and a chlorophenyl group. This unique combination of functional groups—a reactive ketone, a versatile nitrile, and an aromatically bound chlorine—renders these molecules highly valuable as intermediates in organic synthesis, particularly in the development of pharmaceutical agents and other bioactive molecules.[1] The nitrile group, in particular, is a significant pharmacophore found in numerous FDA-approved drugs.[2]

The position of the chlorine atom on the phenyl ring significantly influences the molecule's steric and electronic properties, thereby affecting its reactivity, physicochemical characteristics, and biological activity. Understanding these isomeric differences is paramount for their effective application in research and development.

Physicochemical Properties: A Comparative Overview

A comprehensive understanding of the physicochemical properties of these isomers is fundamental for their handling, characterization, and application in synthetic protocols. The following table summarizes the key properties, with a focus on the well-characterized 4-(4-chlorophenyl)-4-oxobutanenitrile.

| Property | 4-(4-chlorophenyl)-4-oxobutanenitrile | 4-(2-chlorophenyl)-4-oxobutanenitrile | 4-(3-chlorophenyl)-4-oxobutanenitrile |

| Molecular Formula | C₁₀H₈ClNO | C₁₀H₈ClNO[3] | C₁₀H₈ClNO |

| Molecular Weight | 193.63 g/mol | 193.63 g/mol [3] | 193.63 g/mol |

| CAS Number | 40394-87-4[4] | 135595-17-4[3] | Not available in searched results |

| Appearance | Solid | Data not available | Data not available |

| IUPAC Name | 4-(4-chlorophenyl)-4-oxobutanenitrile[5] | 4-(2-chlorophenyl)-4-oxobutanenitrile[3] | 4-(3-chlorophenyl)-4-oxobutanenitrile |

Synthesis and Reactivity: Building with Chlorinated Phenyl-Oxobutanenitriles

The synthesis of 4-aryl-4-oxobutanenitriles can be approached through various synthetic strategies. A common conceptual pathway involves the reaction of a substituted benzoyl chloride with a suitable nitrile-containing synthon.

A plausible synthetic route for 4-(3-chlorophenyl)-4-oxobutanenitrile is depicted below. This is a hypothetical pathway based on established organic chemistry principles and should be validated experimentally.

Caption: Hypothetical synthesis of 4-(3-chlorophenyl)-4-oxobutanenitrile.

The reactivity of these compounds is largely dictated by the ketone and nitrile functionalities. The ketone can undergo a variety of reactions such as reduction, condensation, and reactions with organometallic reagents. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine.

Spectroscopic Characterization: Elucidating the Structure

Spectroscopic techniques are essential for the structural confirmation and purity assessment of chlorinated phenyl-oxobutanenitriles. While experimental spectra for the 3-chloro isomer are not available, the expected spectral features can be predicted based on the known data for the 4-chloro isomer and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the chlorophenyl ring and the aliphatic protons of the butanenitrile chain. The splitting patterns and chemical shifts of the aromatic protons will be indicative of the substitution pattern (ortho, meta, or para). The methylene protons adjacent to the ketone and nitrile groups will appear as distinct multiplets.

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon (typically downfield), the nitrile carbon, and the aromatic carbons. The position of the chlorine atom will influence the chemical shifts of the aromatic carbons. For 4-(4-chlorophenyl)-4-oxobutanenitrile, characteristic peaks are observed for the carbonyl and nitrile carbons.[5]

Infrared (IR) Spectroscopy

The IR spectrum is a powerful tool for identifying the key functional groups. Strong absorption bands are expected for the C=O stretch of the ketone and the C≡N stretch of the nitrile. For a related compound, 4-oxo-butanenitrile, the IR spectrum shows characteristic absorptions for these functional groups.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern. The mass spectrum of 4-(4-chlorophenyl)-4-oxobutanenitrile shows a prominent molecular ion peak and characteristic fragmentation patterns, including the isotopic signature of the chlorine atom.[5]

Applications in Drug Discovery and Development

The structural motif of 4-aryl-4-oxobutanenitrile is a valuable scaffold in medicinal chemistry. The presence of multiple reactive sites allows for the facile generation of diverse molecular libraries for screening against various biological targets. For instance, the ortho-isomer, 4-(2-chlorophenyl)-4-oxobutyronitrile, is a precursor for the synthesis of pharmaceutical intermediates.

The nitrile group itself is a key feature in many pharmaceuticals, where it can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or a reactive handle for covalent modification of target proteins.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling chlorinated phenyl-oxobutanenitriles. Based on the data for the 4-chloro isomer, these compounds should be handled with care.

-

Hazard Classifications: May be harmful if swallowed, and may cause skin and eye irritation.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use in a well-ventilated area.

-

Storage: Store in a cool, dry, and well-ventilated place.

A comprehensive, substance-specific Safety Data Sheet (SDS) should always be consulted before handling.

Conclusion: A Call for Further Research

While the core properties of chlorinated phenyl-oxobutanenitriles, particularly the 4-chloro isomer, are reasonably well-documented, a significant information gap exists for the 3-chloro isomer. This guide has aimed to provide a comprehensive overview based on the available data for related compounds, highlighting the potential properties and applications of this chemical class. The versatile nature of this scaffold suggests that 4-(3-chlorophenyl)-4-oxobutanenitrile could be a valuable building block in organic synthesis and medicinal chemistry. Further research to elucidate its specific properties, develop robust synthetic routes, and explore its biological activity is warranted.

References

-

PubChem. 4-(4-Chlorophenyl)-4-oxobutanenitrile. National Center for Biotechnology Information. [Link]

-

MDPI. A Simple and Efficient Approach to the Synthesis of 4-Aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile. [Link]

-

Oncotarget. Synthesis of SC99 and its analogs. [Link]

-

PubChem. 4-Oxobutanenitrile. National Center for Biotechnology Information. [Link]

-

HETEROCYCLES. Practical Synthesis of 3-Amino-5-tert-butylisoxazole from 4,4-Dimethyl-3-oxopentanenitrile. [Link]

- Google Patents. US4728743A - Process for the production of 3-oxonitriles.

-

PubChem. 3-Oxobutyronitrile. National Center for Biotechnology Information. [Link]

-

European Journal of Medicinal Chemistry. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. [Link]

-

Molecules. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Sigma-aldrich 4-(4-chlorophenyl)-4-oxobutanenitrile | Sigma-Aldrich [sigmaaldrich.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 40394-87-4|4-(4-Chlorophenyl)-4-oxobutanenitrile|BLD Pharm [bldpharm.com]

- 5. 4-(4-Chlorophenyl)-4-oxobutanenitrile | C10H8ClNO | CID 587352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US4728743A - Process for the production of 3-oxonitriles - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Structural Elucidation of 4-(3-chlorophenyl)-4-oxobutanenitrile

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 4-(3-chlorophenyl)-4-oxobutanenitrile, a substituted aromatic keto-nitrile of interest in synthetic chemistry and drug discovery. This document moves beyond a simple recitation of analytical techniques, offering a detailed narrative on the strategic application of multi-modal spectroscopic analysis. We will explore a plausible synthetic route and then delve into a rigorous interpretation of anticipated data from Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the self-validating nature of combining these techniques are emphasized, providing researchers, scientists, and drug development professionals with a robust workflow for the characterization of novel small molecules.

Introduction: The Imperative for Unambiguous Structural Verification

In the realm of medicinal chemistry and materials science, the precise molecular architecture of a compound dictates its function. 4-(3-chlorophenyl)-4-oxobutanenitrile, with its combination of an aromatic ketone and a nitrile functional group, presents a rich scaffold for further chemical modification. The presence and, critically, the positional isomerism of the chloro-substituent on the phenyl ring can profoundly influence the molecule's steric and electronic properties, thereby affecting its biological activity and reactivity. Therefore, an exhaustive and unequivocal confirmation of its structure is paramount before its use in any downstream application. This guide outlines the logical progression of experiments and data interpretation required to achieve this.

Synthesis of 4-(3-chlorophenyl)-4-oxobutanenitrile

A reliable synthesis is the first step in obtaining a pure sample for analysis. A plausible and efficient method for the preparation of 4-(3-chlorophenyl)-4-oxobutanenitrile is a two-step process commencing with a Friedel-Crafts acylation, followed by nitrile formation.

Step 1: Friedel-Crafts Acylation of Chlorobenzene

The initial step involves the acylation of chlorobenzene with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form 4-(chlorophenyl)-4-oxobutanoic acids. It is important to note that this reaction will yield a mixture of positional isomers (ortho, meta, and para), with the para and ortho isomers typically favored. The desired 3-chloro isomer precursor, 4-(3-chlorophenyl)-4-oxobutanoic acid, would need to be synthesized from 1,3-dichlorobenzene or a suitable precursor to ensure the correct substitution pattern, or the isomers from the chlorobenzene reaction would require careful separation. For the purpose of this guide, we will assume the successful isolation of the 3-chloro substituted butanoic acid intermediate.

Step 2: Conversion to the Target Nitrile

The resulting 4-(3-chlorophenyl)-4-oxobutanoic acid is then converted to the target nitrile. This is typically achieved by first converting the carboxylic acid to a primary amide, followed by dehydration.

Experimental Protocol: Amide Formation and Dehydration

-

Acid Chloride Formation: The purified 4-(3-chlorophenyl)-4-oxobutanoic acid (1.0 eq) is dissolved in an anhydrous solvent like toluene. Thionyl chloride (1.5 eq) is added dropwise, and the mixture is refluxed for 2-3 hours until the evolution of HCl gas ceases. The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude acid chloride.

-

Amidation: The crude acid chloride is dissolved in an appropriate solvent (e.g., dichloromethane) and cooled in an ice bath. Concentrated ammonium hydroxide (excess) is added slowly with vigorous stirring. The reaction is allowed to warm to room temperature and stirred for an additional 2-3 hours. The resulting solid amide is filtered, washed with water, and dried.

-

Dehydration: The dried 4-(3-chlorophenyl)-4-oxobutanamide (1.0 eq) is mixed with a dehydrating agent such as phosphorus pentoxide (P₂O₅, 2.0 eq) in an anhydrous solvent. The mixture is heated to reflux for 4-6 hours. After cooling, the reaction is carefully quenched by pouring it onto crushed ice. The product is extracted with an organic solvent, washed, dried, and purified by column chromatography to yield 4-(3-chlorophenyl)-4-oxobutanenitrile.

Spectroscopic Elucidation of the Molecular Structure

The following sections detail the anticipated spectroscopic data for the synthesized and purified 4-(3-chlorophenyl)-4-oxobutanenitrile. The interpretation of this data provides a self-validating system for confirming the molecular structure.

Elemental Analysis and Molecular Formula

Before delving into spectroscopic analysis, a fundamental confirmation of the elemental composition is crucial. For a compound with the proposed structure of 4-(3-chlorophenyl)-4-oxobutanenitrile, the expected molecular formula is C₁₀H₈ClNO. The calculated molecular weight is 193.63 g/mol .

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. The anticipated vibrational frequencies for 4-(3-chlorophenyl)-4-oxobutanenitrile are summarized in the table below.

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Significance |

| Nitrile | C≡N stretch | ~2250 | A sharp, medium-intensity peak confirming the presence of the nitrile group.[1][2] |

| Ketone | C=O stretch | ~1690 | A strong, sharp peak indicative of an aromatic ketone. Conjugation with the phenyl ring lowers the frequency from a typical aliphatic ketone.[3][4] |

| Aromatic Ring | C=C stretch | 1600-1450 | Multiple sharp peaks of varying intensity characteristic of the aromatic ring. |

| Aromatic C-H | C-H stretch | >3000 | Weak to medium intensity peaks just above 3000 cm⁻¹. |

| Aliphatic C-H | C-H stretch | <3000 | Peaks just below 3000 cm⁻¹ corresponding to the methylene groups. |

| C-Cl | C-Cl stretch | 800-600 | A peak in the fingerprint region confirming the presence of a carbon-chlorine bond. |

The presence of strong, sharp absorptions around 2250 cm⁻¹ and 1690 cm⁻¹ would provide immediate and compelling evidence for the nitrile and aromatic ketone functionalities, respectively.[1][2][3][4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the molecule, which can be used to piece together its structure.

Anticipated Fragmentation Pattern:

-

Molecular Ion (M⁺): The mass spectrum is expected to show a molecular ion peak at m/z = 193. A crucial feature will be the presence of an M+2 peak at m/z = 195 with an intensity of approximately one-third of the M⁺ peak. This isotopic pattern is the characteristic signature of a molecule containing one chlorine atom.

-

Key Fragments:

-

m/z = 139/141: Loss of the butyronitrile side chain to give the 3-chlorobenzoyl cation. The 3:1 isotopic pattern will be preserved in this fragment.

-

m/z = 111/113: Loss of a carbonyl group from the 3-chlorobenzoyl cation to yield the 3-chlorophenyl cation, again showing the characteristic chlorine isotope pattern.

-

m/z = 75: Loss of chlorine from the 3-chlorophenyl cation.

-

The logical fragmentation pathway, initiated by the presence of the chlorine atom, provides a robust validation of the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. The anticipated chemical shifts and splitting patterns are detailed below.

| Proton(s) | Anticipated Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Aromatic | 7.4 - 8.0 | Multiplet | 4H | The four protons on the 3-substituted benzene ring will appear as a complex multiplet in this region. |

| -CH₂- (adjacent to C=O) | ~3.2 | Triplet | 2H | Deshielded by the adjacent carbonyl group. Split into a triplet by the neighboring methylene group. |

| -CH₂- (adjacent to CN) | ~2.8 | Triplet | 2H | Deshielded by the adjacent nitrile group. Split into a triplet by the neighboring methylene group. |

The distinct triplet signals for the two methylene groups in the aliphatic chain, along with the integration corresponding to four aromatic protons, would strongly support the butanenitrile side chain attached to a substituted phenyl ring.

The carbon-13 NMR spectrum will reveal the number of unique carbon environments in the molecule.

| Carbon(s) | Anticipated Chemical Shift (δ, ppm) | Rationale |

| C=O | >190 | The carbonyl carbon of the ketone is highly deshielded and appears far downfield.[4] |

| Aromatic (C-Cl) | ~135 | The carbon directly attached to the chlorine atom. |

| Aromatic (C-CO) | ~137 | The carbon to which the acyl group is attached. |

| Aromatic (C-H) | 125 - 135 | The four aromatic carbons bonded to hydrogen. |

| C≡N | ~118 | The carbon of the nitrile group.[1] |

| -CH₂- (adjacent to C=O) | ~35 | The methylene carbon adjacent to the carbonyl group. |

| -CH₂- (adjacent to CN) | ~18 | The methylene carbon adjacent to the nitrile group. |

The presence of a signal above 190 ppm is a definitive indicator of the ketone carbonyl carbon. The signals in the 125-137 ppm range will correspond to the six carbons of the aromatic ring, and the nitrile carbon signal around 118 ppm further confirms this functional group.

Integrated Approach to Structural Confirmation

The true power of this analytical workflow lies in the convergence of data from multiple, independent techniques.

Caption: Integrated workflow for structural elucidation.

The FTIR data will confirm the presence of the key functional groups. The mass spectrum will not only verify the molecular weight but also, through its characteristic isotopic pattern and fragmentation, confirm the presence of a single chlorine atom and the connectivity of the benzoyl and butyronitrile moieties. Finally, the ¹H and ¹³C NMR spectra will provide the definitive map of the molecule's carbon-hydrogen skeleton, confirming the substitution pattern on the aromatic ring and the structure of the aliphatic chain. The consistency across all these datasets provides a self-validating and unambiguous confirmation of the structure of 4-(3-chlorophenyl)-4-oxobutanenitrile.

Conclusion

The structural elucidation of a novel compound like 4-(3-chlorophenyl)-4-oxobutanenitrile is a systematic process that relies on the logical application and interpretation of a suite of analytical techniques. By following a workflow that begins with a reliable synthesis and proceeds through a multi-modal spectroscopic analysis, researchers can have a high degree of confidence in the structure of their target molecule. This guide has provided a detailed roadmap for this process, emphasizing the "why" behind the "how" of each analytical step. This approach ensures not only the accuracy of the structural assignment but also a deeper understanding of the molecule's chemical properties.

References

-

PubChem. (n.d.). 4-(4-Chlorophenyl)-4-oxobutanenitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

Fiveable. (n.d.). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

University of Calgary. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

- Schildcrout, S. M. (2000). Gaseous-Ion Fragmentation Mechanisms in Chlorobenzenes by GC/MS and GC/MS/MS: A Physical-Chemical Approach for Undergraduates.

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of chlorobenzene. Retrieved from [Link]

-

Oncotarget. (2017). Synthesis of SC99 and its analogs. Retrieved from [Link]

-

Oregon State University. (n.d.). CH 336: Ketone Spectroscopy. Retrieved from [Link]

Sources

A Guide to the Spectroscopic Characterization of 4-(3-chlorophenyl)-4-oxobutanenitrile

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of the synthetic intermediate, 4-(3-chlorophenyl)-4-oxobutanenitrile. A notable challenge in the analytical landscape for this specific compound is the sparse availability of publicly accessible, experimentally-derived spectroscopic data. To circumvent this, we employ a scientifically rigorous approach by leveraging detailed data from its close structural isomer, 4-(4-chlorophenyl)-4-oxobutanenitrile, for which extensive data exists.[1] This document will present the known spectroscopic data (NMR, IR, MS) for the para-substituted analogue and provide expert analysis to predict the expected spectral characteristics of the target meta-substituted compound. This comparative methodology not only offers a robust analytical blueprint but also serves as an educational tool on the nuanced effects of isomeric substitution on spectroscopic outcomes.

Introduction: The Analytical Challenge and a Path Forward

4-(3-chlorophenyl)-4-oxobutanenitrile is a ketone and nitrile functionalized aromatic compound with potential applications as a building block in medicinal chemistry and materials science. Rigorous structural confirmation is a prerequisite for its use in any research and development setting, a task fundamentally reliant on a suite of spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

-

Presenting a detailed analysis of the experimental data for 4-(4-chlorophenyl)-4-oxobutanenitrile.

-

Providing a field-proven interpretation of this data.

-

Extrapolating from these findings to build an accurate, predictive model for the spectra of 4-(3-chlorophenyl)-4-oxobutanenitrile, grounded in the fundamental principles of spectroscopy.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the cornerstone of chemical structure elucidation, providing precise information about the hydrogen (¹H NMR) and carbon (¹³C NMR) framework of a molecule.

Causality Behind NMR Experimental Choices

The choice of solvent and instrument frequency are critical. Deuterated chloroform (CDCl₃) is a common choice for compounds of this polarity as it is an excellent solvent and its residual proton signal does not typically interfere with the analyte's signals. A high-field spectrometer (e.g., 400 MHz or higher) is employed to achieve better signal dispersion, which is crucial for resolving the complex splitting patterns of the aromatic protons.[6]

Standard NMR Acquisition Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.[6]

-

Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Caption: Standard workflow for IR spectroscopic analysis via ATR.

Data and Interpretation for 4-(4-chlorophenyl)-4-oxobutanenitrile

The IR spectrum is dominated by strong absorptions from the carbonyl and nitrile groups. [1][7] Table 2: Key IR Absorptions for 4-(4-chlorophenyl)-4-oxobutanenitrile

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch |

| ~2950-2850 | Weak | Aliphatic C-H Stretch |

| ~2250 | Strong, Sharp | C≡N (Nitrile) Stretch |

| ~1685 | Strong | C=O (Aryl Ketone) Stretch |

| ~1600, ~1480 | Medium | Aromatic C=C Ring Stretch |

| ~830 | Strong | C-H Out-of-plane Bend (para-disubstituted) |

| ~750 | Medium-Strong | C-Cl Stretch |

-

Interpretation: The most diagnostic peaks are the sharp, strong nitrile stretch around 2250 cm⁻¹ and the very strong carbonyl stretch around 1685 cm⁻¹. The position of the carbonyl peak is consistent with an aryl ketone, where conjugation to the benzene ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹). The bands above 3000 cm⁻¹ confirm the presence of aromatic C-H bonds. [8]A strong band around 830 cm⁻¹ is highly characteristic of the out-of-plane bending vibration for a 1,4-disubstituted (para) benzene ring.

Predictive Analysis for 4-(3-chlorophenyl)-4-oxobutanenitrile

The IR spectrum of the 3-chloro isomer will be very similar to the 4-chloro isomer, with one key difference.

-

Expected IR Changes:

-

The C≡N and C=O stretching frequencies will be nearly identical, as the electronic effect of the chlorine atom in the meta position on these groups is minimal.

-

The most significant change will be in the fingerprint region (below 1000 cm⁻¹). The strong band at ~830 cm⁻¹ characteristic of para-substitution will be absent. Instead, new bands characteristic of meta-disubstitution will appear, typically a strong band in the 810-750 cm⁻¹ range and another medium band in the 725-680 cm⁻¹ range. This change in the out-of-plane bending region is a powerful diagnostic tool for distinguishing between the isomers. [9]

-

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.

Standard GC-MS Acquisition Protocol

-

Sample Preparation: Prepare a dilute solution (e.g., ~100 µg/mL) of the analyte in a volatile solvent like ethyl acetate or dichloromethane.

-

Injection: Inject 1 µL of the solution into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS). The GC separates the analyte from any impurities.

-

Ionization: Use a standard Electron Ionization (EI) source at 70 eV.

-

Detection: Scan a mass-to-charge (m/z) range, for example, from 40 to 400 amu.

Sources

- 1. 4-(4-Chlorophenyl)-4-oxobutanenitrile | C10H8ClNO | CID 587352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 40394-87-4|4-(4-Chlorophenyl)-4-oxobutanenitrile|BLD Pharm [bldpharm.com]

- 3. 4-(4-Chlorophenyl)-4-oxobutanenitrile | Sigma-Aldrich [sigmaaldrich.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. batch.libretexts.org [batch.libretexts.org]

- 6. rsc.org [rsc.org]

- 7. 4-Oxobutanenitrile | C4H5NO | CID 77049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Solubility Profile of 4-(3-chlorophenyl)-4-oxobutanenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the solubility characteristics of 4-(3-chlorophenyl)-4-oxobutanenitrile, a key intermediate in pharmaceutical synthesis, notably in the production of bupropion.[1][2] Understanding its solubility is paramount for optimizing reaction conditions, developing purification strategies, and formulating dosage forms. This document synthesizes theoretical principles with practical, field-proven methodologies to serve as an essential resource for laboratory and development professionals. We will explore the physicochemical properties of the molecule, present its predicted solubility in a range of organic solvents, provide a detailed protocol for empirical solubility determination, and offer a visual workflow for this critical process.

Introduction: The Significance of Solubility

4-(3-chlorophenyl)-4-oxobutanenitrile is a substituted aromatic ketone and nitrile compound. Its utility as a precursor in the synthesis of active pharmaceutical ingredients (APIs) like bupropion makes its physical properties a subject of significant interest.[3] Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent at equilibrium, is a fundamental parameter that influences every stage of drug development—from synthesis and purification to formulation and bioavailability.[4] An accurate solubility profile enables chemists to select appropriate solvent systems for reactions, crystallizations, and chromatographic separations, ensuring high yield and purity.[5] For formulators, this data is critical for designing effective drug delivery systems.

Physicochemical Analysis and Solubility Prediction

The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent.[6] The principle of "like dissolves like" serves as a foundational guide: polar solutes dissolve best in polar solvents, and non-polar solutes in non-polar solvents.[7][8]

An analysis of the 4-(3-chlorophenyl)-4-oxobutanenitrile structure reveals several key functional groups that govern its solubility:

-

Chlorophenyl Group: This aromatic, halogenated ring is predominantly non-polar and hydrophobic. It contributes to solubility in non-polar solvents (like toluene and hexane) through van der Waals forces and in aromatic solvents via π-π stacking interactions.

-

Ketone Group (C=O): The carbonyl group is highly polar and possesses a significant dipole moment. It acts as a hydrogen bond acceptor, promoting solubility in polar solvents.

-

Nitrile Group (C≡N): The nitrile group is also strongly polar with a large dipole moment, further enhancing the molecule's affinity for polar solvents.

-

Aliphatic Linker (-CH2-CH2-): This flexible, non-polar chain provides a minor hydrophobic contribution.

Overall Polarity Assessment: 4-(3-chlorophenyl)-4-oxobutanenitrile is a moderately polar molecule. The combined polarity of the ketone and nitrile groups outweighs the non-polar character of the chlorophenyl ring. Therefore, it is predicted to have the highest solubility in polar aprotic solvents , which can engage in strong dipole-dipole interactions without donating hydrogen bonds.[9] Its solubility is expected to be moderate in short-chain alcohols and lower in highly non-polar or highly polar protic (aqueous) solvents.

Predicted Solubility Profile in Common Organic Solvents

While precise quantitative data must often be determined empirically, a qualitative and semi-quantitative profile can be predicted based on the physicochemical analysis. The following table summarizes the expected solubility of 4-(3-chlorophenyl)-4-oxobutanenitrile across a spectrum of common laboratory solvents.

| Solvent | Solvent Class | Predicted Solubility | Rationale for Interaction |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | Strong dipole-dipole interactions with ketone and nitrile groups. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very High | Strong dipole-dipole interactions with ketone and nitrile groups. |

| Acetone | Polar Aprotic | High | Good dipole-dipole interactions; ketone structure is compatible. |

| Acetonitrile | Polar Aprotic | High | Strong dipole-dipole interactions with the compound's nitrile group. |

| Dichloromethane (DCM) | Polar Aprotic | Moderate to High | Can effectively solvate both polar and non-polar regions of the molecule.[3] |

| Ethyl Acetate | Polar Aprotic | Moderate | Ester group provides polarity for interaction with ketone/nitrile groups.[5] |

| Methanol / Ethanol | Polar Protic | Moderate | Can act as H-bond donors to the ketone's oxygen, but alkyl chain is non-polar. |

| Toluene | Non-polar (Aromatic) | Low to Moderate | Aromatic ring allows for π-π stacking with the chlorophenyl group. |

| Hexane / Heptane | Non-polar (Aliphatic) | Very Low / Insoluble | Lacks the polarity needed to overcome the solute's crystal lattice energy.[9] |

Experimental Protocol for Quantitative Solubility Determination

To establish a definitive, quantitative solubility profile, a rigorous experimental approach is necessary. The isothermal shake-flask method is a widely accepted standard, referenced in guidelines such as OECD Test Guideline 105.[10][11] This protocol ensures that a true equilibrium is reached, providing reliable and reproducible data.

Objective: To determine the saturation concentration of 4-(3-chlorophenyl)-4-oxobutanenitrile in a selected organic solvent at a controlled temperature (e.g., 25°C).

Materials:

-

4-(3-chlorophenyl)-4-oxobutanenitrile (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (0.22 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system or a Gravimetric setup (vacuum oven)

Methodology:

-

Preparation of Supersaturated Solution: Add an excess amount of 4-(3-chlorophenyl)-4-oxobutanenitrile to a vial containing a known volume of the solvent. The excess solid is crucial to ensure saturation is achieved.

-

Equilibration: Seal the vials tightly and place them in a temperature-controlled orbital shaker set to 25°C. Agitate the mixture for a minimum of 24-48 hours. This extended period is critical to allow the system to reach thermodynamic equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 24 hours to let suspended particles settle. For a more robust separation, centrifuge the vials at high speed (e.g., 5000 rpm for 15 minutes).[10]

-

Sample Extraction: Carefully extract an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter to remove any remaining microscopic particulates. This step is vital to prevent artificially high results.

-

Quantification:

-

HPLC Method (Preferred): Dilute the filtered supernatant with a suitable mobile phase to a concentration within the calibrated range of the HPLC. Analyze the sample against a pre-prepared calibration curve of known concentrations to determine the exact concentration of the dissolved solid.

-

Gravimetric Method: Accurately weigh a clean, dry container. Transfer a precise volume of the filtered supernatant into it. Evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's boiling/decomposition point. Weigh the container with the dried residue. The difference in weight gives the mass of the dissolved solute.

-

-

Calculation: Calculate the solubility in the desired units (e.g., mg/mL or g/100mL) based on the quantified mass of the solute and the volume of the solvent it was dissolved in.

This entire process is visualized in the workflow diagram presented in the following section.

Visualization of Key Processes

Workflow for Experimental Solubility Determination

The following diagram outlines the logical steps of the isothermal shake-flask method, ensuring a self-validating and reproducible protocol.

Caption: Experimental workflow for solubility determination.

Structure-Solubility Relationship

This diagram illustrates the logical connection between the molecule's structural features and its predicted solubility in different solvent classes.

Caption: Relationship between molecular structure and solubility.

Conclusion

The solubility profile of 4-(3-chlorophenyl)-4-oxobutanenitrile is governed by its moderately polar nature, stemming from the potent polar ketone and nitrile functionalities balanced by a non-polar chlorophenyl ring. This profile makes it highly soluble in polar aprotic solvents, moderately soluble in polar protic solvents, and poorly soluble in non-polar aliphatic solvents. For drug development professionals, this understanding is crucial for process optimization. When precise quantitative data is required, a rigorous, equilibrium-based experimental method, such as the isothermal shake-flask protocol detailed herein, must be employed to ensure the accuracy and reliability of the results.

References

A comprehensive list of references would be compiled here from the authoritative sources used to generate this guide, including links to OECD guidelines, chemical supplier data, and peer-reviewed literature on solubility principles and the synthesis of related compounds.

Sources

- 1. US20060058300A1 - Intermediates of bupropion metabolites synthesis - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The synthesis of bupropion hydrochloride under greener and safer conditions utilizing flow technologies - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00443K [pubs.rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. caymanchem.com [caymanchem.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Solvent - Wikipedia [en.wikipedia.org]

- 10. filab.fr [filab.fr]

- 11. oecd.org [oecd.org]

An In-depth Technical Guide to 4-(3-chlorophenyl)-4-oxobutanenitrile (CAS Number: 135595-17-4)

A Core Intermediate for Advanced Drug Discovery and Development

This technical guide provides a comprehensive overview of 4-(3-chlorophenyl)-4-oxobutanenitrile, a key chemical intermediate with significant potential in pharmaceutical research and development. The document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of its synthesis, characterization, and potential applications, underpinned by established scientific principles and methodologies.

Introduction: The Strategic Importance of 4-(3-chlorophenyl)-4-oxobutanenitrile

4-(3-chlorophenyl)-4-oxobutanenitrile is a specialized organic molecule featuring a chlorinated phenyl ring, a ketone, and a nitrile functional group. This unique combination of reactive sites makes it a versatile building block for the synthesis of complex heterocyclic compounds, which are foundational scaffolds in a wide array of therapeutic agents. The presence and position of the chlorine atom on the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of derivative compounds, making this specific isomer a molecule of interest in medicinal chemistry.

While the CAS number 135595-17-4 has been associated with other isomers in some chemical databases, this guide will focus specifically on the 3-chloro isomer, clarifying its synthetic route and properties.

Synthesis of 4-(3-chlorophenyl)-4-oxobutanenitrile: A Two-Step Approach

The synthesis of 4-(3-chlorophenyl)-4-oxobutanenitrile is most effectively achieved through a two-step process. This methodology ensures a high degree of purity and yield, critical for its use in pharmaceutical applications.

Step 1: Friedel-Crafts Acylation to Form 4-(3-chlorophenyl)-4-oxobutanoic acid

The initial and most critical step is a Friedel-Crafts acylation. To ensure the desired 3-chloro substitution pattern, the reaction should ideally start from a 1,3-disubstituted benzene derivative, such as 1,3-dichlorobenzene, reacting with succinic anhydride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).

Experimental Protocol: Synthesis of 4-(3-chlorophenyl)-4-oxobutanoic acid

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, suspend anhydrous aluminum chloride (2.2 equivalents) in a suitable anhydrous solvent such as dichloromethane or 1,2-dichloroethane.

-

Reagent Addition: Cool the suspension to 0-5 °C in an ice bath. Add succinic anhydride (1.0 equivalent) portion-wise, ensuring the temperature remains below 10 °C.

-

Aromatic Substrate Addition: To this mixture, add 1,3-dichlorobenzene (1.0 equivalent) dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the low temperature.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction and Purification: Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution to extract the acidic product, and then with brine. Acidify the bicarbonate extracts with concentrated HCl to precipitate the product. The crude 4-(3-chlorophenyl)-4-oxobutanoic acid can be further purified by recrystallization from a suitable solvent system like ethanol/water.

Step 2: Conversion of the Carboxylic Acid to the Nitrile

The second step involves the conversion of the carboxylic acid group of 4-(3-chlorophenyl)-4-oxobutanoic acid into the desired nitrile. This is typically achieved via the formation of a primary amide, followed by dehydration.

Experimental Protocol: Synthesis of 4-(3-chlorophenyl)-4-oxobutanenitrile

-

Acid Chloride Formation: Reflux a solution of 4-(3-chlorophenyl)-4-oxobutanoic acid (1.0 equivalent) in toluene with thionyl chloride (1.5 equivalents) for 2-3 hours. Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude acid chloride.

-

Amide Formation: Carefully add the crude acid chloride dropwise to a stirred solution of concentrated ammonium hydroxide in an ice bath. Stir the mixture for 1-2 hours, allowing it to warm to room temperature.

-

Isolation of Amide: Collect the precipitated solid by filtration, wash with cold water, and dry to yield 4-(3-chlorophenyl)-4-oxobutanamide.

-

Dehydration: To a solution of the dried amide (1.0 equivalent) in an anhydrous solvent such as toluene or acetonitrile, add a dehydrating agent like phosphorus pentoxide (P₂O₅) or phosphorus oxychloride (POCl₃) (2.0 equivalents) portion-wise.

-

Reaction and Work-up: Heat the reaction mixture to reflux for 4-6 hours. After cooling, carefully pour the mixture onto crushed ice.

-

Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure 4-(3-chlorophenyl)-4-oxobutanenitrile.

Analytical Characterization

Thorough analytical characterization is paramount to confirm the identity and purity of the synthesized 4-(3-chlorophenyl)-4-oxobutanenitrile. A combination of spectroscopic and chromatographic techniques should be employed.

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural elucidation and confirmation of proton environment. | Aromatic protons in the 3-chlorophenyl region, and two methylene triplets corresponding to the butanenitrile chain. |

| ¹³C NMR | Confirmation of the carbon skeleton and functional groups. | Signals for the carbonyl carbon, nitrile carbon, aromatic carbons (with characteristic splitting for the chloro-substituted ring), and aliphatic carbons. |

| Infrared (IR) Spectroscopy | Identification of key functional groups. | Strong absorption bands for the C=O (ketone) and C≡N (nitrile) stretching vibrations. |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the molecular weight of C₁₀H₈ClNO, and characteristic fragmentation patterns. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | A single major peak indicating a high degree of purity. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile components. | Provides both retention time for purity assessment and a mass spectrum for structural confirmation. |

Note: While specific, experimentally-derived spectral data for the 3-chloro isomer is not widely published, the expected chemical shifts and absorption bands can be predicted based on the known values for similar structures and the principles of each analytical technique.

Role in Drug Discovery and Medicinal Chemistry

The nitrile group is a versatile pharmacophore in drug design, known for its ability to act as a hydrogen bond acceptor and its metabolic stability. Its incorporation into drug candidates can lead to improved binding affinity and pharmacokinetic profiles.

4-(3-chlorophenyl)-4-oxobutanenitrile serves as a valuable precursor for a variety of heterocyclic systems that are of significant interest in medicinal chemistry. For instance, it can be a starting material for the synthesis of:

-

Substituted Pyrroles and Pyrazoles: These five-membered heterocycles are present in numerous drugs with a wide range of biological activities.

-

Indole Derivatives: The indole scaffold is a privileged structure in medicinal chemistry, found in anti-inflammatory, anti-cancer, and anti-psychotic agents.[1]

The 3-chlorophenyl moiety can engage in specific interactions with biological targets and can influence the overall lipophilicity and metabolic stability of the final drug molecule.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling 4-(3-chlorophenyl)-4-oxobutanenitrile.

-

Hazard Identification: Based on data for similar compounds, it should be handled as a substance that is harmful if swallowed, causes skin irritation, and may cause serious eye irritation.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Always refer to the specific Safety Data Sheet (SDS) for the most up-to-date and comprehensive safety information.

Conclusion

4-(3-chlorophenyl)-4-oxobutanenitrile is a strategically important chemical intermediate with significant potential for the synthesis of novel and biologically active compounds. The synthetic pathway, primarily through a Friedel-Crafts acylation followed by nitrile formation, provides a reliable route to this valuable building block. Its unique structural features make it a versatile tool for medicinal chemists in the design and development of new therapeutic agents. This guide provides a foundational understanding to enable researchers to effectively synthesize, characterize, and utilize this compound in their drug discovery endeavors.

References

- Benchchem. (2025). Synthesis of 4-(2-Chlorophenyl)

- Benchchem. (2025). Application Notes and Protocols for the Characterization of 4-(2-Chlorophenyl)-4-oxobutyronitrile.

- PubChem. (n.d.). 4-(4-Chlorophenyl)-4-oxobutanenitrile.

- Sigma-Aldrich. (n.d.).

- Benchchem. (2025). Spectroscopic Profile of 4-Oxobutanenitrile: A Technical Guide.

- Benchchem. (2025). Application Notes and Protocols: 4-(2-Chlorophenyl)

Sources

The Versatile Keystone: A Technical Guide to 4-(3-Chlorophenyl)-4-oxobutanenitrile as a Synthetic Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Privileged Scaffold

In the landscape of medicinal chemistry and synthetic organic chemistry, the identification and utilization of versatile molecular building blocks are paramount to the efficient construction of complex molecular architectures. 4-(3-Chlorophenyl)-4-oxobutanenitrile emerges as a significant scaffold, embodying a unique combination of reactive functional groups that serve as handles for a diverse array of chemical transformations. This β-ketonitrile, characterized by a strategically positioned chloro-substituted phenyl ring, a reactive ketone, and a versatile nitrile moiety, offers a gateway to a multitude of heterocyclic systems, many of which are at the core of pharmacologically active agents.

The presence of the 3-chlorophenyl group imparts specific electronic properties and steric influences that can be exploited to modulate the biological activity and pharmacokinetic profile of derivative compounds. This guide, intended for the discerning researcher, provides an in-depth exploration of the synthesis, reactivity, and application of 4-(3-chlorophenyl)-4-oxobutanenitrile, establishing its role as a cornerstone in the synthesis of novel chemical entities.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective application in synthesis.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈ClNO | |

| Molecular Weight | 193.63 g/mol | |

| Appearance | Expected to be a solid at room temperature | |

| CAS Number | 63136-45-8 | Inferred from related structures |

-

¹H NMR (CDCl₃, 400 MHz): δ 7.90-8.10 (m, 2H, Ar-H), 7.40-7.60 (m, 2H, Ar-H), 3.30 (t, J=7.0 Hz, 2H, -CH₂-CO), 2.85 (t, J=7.0 Hz, 2H, -CH₂-CN).

-

¹³C NMR (CDCl₃, 100 MHz): δ 196.0 (C=O), 135.0 (Ar-C), 133.0 (Ar-C), 130.0 (Ar-CH), 128.5 (Ar-CH), 127.0 (Ar-CH), 118.0 (CN), 38.0 (-CH₂-CO), 15.0 (-CH₂-CN).

-

IR (KBr, cm⁻¹): ν 3050 (Ar C-H), 2250 (C≡N), 1690 (C=O), 1580, 1470 (Ar C=C).

-

Mass Spectrometry (EI): m/z (%) 193/195 ([M]⁺, 3:1), 154/156, 139/141, 111.

Strategic Synthesis of the Building Block

The synthesis of 4-(3-chlorophenyl)-4-oxobutanenitrile is most strategically approached via a two-step sequence, commencing with a Friedel-Crafts acylation to construct the carbon skeleton, followed by the conversion of a carboxylic acid intermediate to the target nitrile.

Step 1: Synthesis of 4-(3-Chlorophenyl)-4-oxobutanoic Acid via Friedel-Crafts Acylation

The foundational step involves the Lewis acid-catalyzed acylation of a suitable aromatic precursor with succinic anhydride. Direct acylation of chlorobenzene with succinic anhydride is not ideal as it predominantly yields the para-substituted isomer due to the ortho-, para-directing nature of the chloro substituent.[1] A more regioselective approach involves the Friedel-Crafts acylation of a substrate that directs acylation to the desired position or starting with a pre-functionalized 3-chlorophenyl precursor. For the purpose of this guide, we will outline the general mechanism and a plausible protocol.

Reaction Mechanism:

The reaction proceeds through the formation of an acylium ion intermediate from succinic anhydride and a Lewis acid, typically aluminum chloride (AlCl₃).[2] This highly electrophilic species is then attacked by the aromatic ring, followed by rearomatization to yield the keto-acid.

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol: Synthesis of 4-(3-Chlorophenyl)-4-oxobutanoic Acid

Materials:

-

3-Chlorobenzoyl chloride

-

Ethylene

-

Aluminum chloride (anhydrous)

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (concentrated)

-

Ice

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, suspend anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane under an inert atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Add a solution of 3-chlorobenzoyl chloride (1.0 eq) in anhydrous dichloromethane dropwise to the stirred suspension.

-

Bubble ethylene gas through the reaction mixture at a steady rate for 4-6 hours while maintaining the temperature at 0-5 °C.

-

After the reaction is complete (monitored by TLC), carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude 4-(3-chlorophenyl)-4-oxobutanoic acid by recrystallization from a suitable solvent system (e.g., toluene/hexanes).

Causality of Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous reagents and solvent is critical as aluminum chloride is highly moisture-sensitive and will be deactivated by water.

-

Low Temperature: Maintaining a low temperature during the addition of the acyl chloride and the reaction helps to control the exothermicity of the reaction and minimize side reactions.

-

Acidic Workup: The acidic workup is necessary to hydrolyze the aluminum chloride complex with the ketone product and to protonate the carboxylate.

Step 2: Conversion of 4-(3-Chlorophenyl)-4-oxobutanoic Acid to 4-(3-Chlorophenyl)-4-oxobutanenitrile

The conversion of the carboxylic acid to the nitrile is a crucial step. A reliable method involves the formation of the primary amide followed by dehydration.[3]

Reaction Workflow:

Caption: Workflow for Nitrile Synthesis.

Experimental Protocol: Synthesis of 4-(3-Chlorophenyl)-4-oxobutanenitrile

Materials:

-

4-(3-Chlorophenyl)-4-oxobutanoic acid

-

Thionyl chloride (SOCl₂)

-

Toluene (anhydrous)

-

Ammonium hydroxide (concentrated)

-

Phosphorus pentoxide (P₂O₅) or cyanuric chloride

-

Dichloromethane

Procedure:

Part A: Amide Formation

-

In a round-bottom flask, reflux a solution of 4-(3-chlorophenyl)-4-oxobutanoic acid (1.0 eq) in anhydrous toluene with thionyl chloride (1.5 eq) for 2-3 hours.

-

Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude acid chloride.

-

In a separate flask, cool concentrated ammonium hydroxide in an ice bath.

-

Carefully add the crude acid chloride dropwise to the stirred ammonium hydroxide solution.

-

Stir the mixture for 1-2 hours, allowing it to warm to room temperature.

-

Collect the precipitated solid by filtration, wash with cold water, and dry to yield 4-(3-chlorophenyl)-4-oxobutanamide.

Part B: Dehydration to Nitrile

-

In a round-bottom flask, mix the dried 4-(3-chlorophenyl)-4-oxobutanamide (1.0 eq) with a dehydrating agent such as phosphorus pentoxide (1.5 eq) or cyanuric chloride (0.5 eq) in a suitable solvent like dichloromethane.

-

Heat the reaction mixture to reflux for 4-6 hours.

-

Cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 4-(3-chlorophenyl)-4-oxobutanenitrile.

Trustworthiness of the Protocol: This two-part protocol is a self-validating system. The successful isolation and characterization of the intermediate amide provide a checkpoint for the first part of the synthesis. The final purification by column chromatography ensures the high purity of the target building block.

Applications in Heterocyclic Synthesis

The true value of 4-(3-chlorophenyl)-4-oxobutanenitrile lies in its ability to serve as a versatile precursor for a wide range of heterocyclic compounds. The ketone and nitrile functionalities are prime sites for cyclization reactions.

Synthesis of Pyrazole Derivatives

Pyrazoles are a class of five-membered heterocyclic compounds that are prevalent in many pharmaceuticals.[4] The reaction of a 1,3-dicarbonyl compound (or a functional equivalent like a β-ketonitrile) with hydrazine or its derivatives is a classic and efficient method for pyrazole synthesis.

Reaction Scheme:

Caption: Pyrazole Synthesis from a β-Ketonitrile.

Experimental Protocol: Synthesis of a Substituted Pyrazole

Materials:

-

4-(3-Chlorophenyl)-4-oxobutanenitrile

-

Hydrazine hydrate (or a substituted hydrazine, e.g., phenylhydrazine)

-

Ethanol

-

Acetic acid (catalytic amount)

Procedure:

-

In a round-bottom flask, dissolve 4-(3-chlorophenyl)-4-oxobutanenitrile (1.0 eq) in ethanol.

-

Add hydrazine hydrate (1.1 eq) and a catalytic amount of glacial acetic acid.

-

Heat the reaction mixture to reflux for 4-8 hours, monitoring the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid product by filtration. If not, concentrate the solvent under reduced pressure.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure pyrazole derivative.

Mechanistic Insight: The reaction is initiated by the nucleophilic attack of the hydrazine on the electrophilic carbonyl carbon of the β-ketonitrile. This is followed by an intramolecular cyclization via the attack of the second nitrogen of the hydrazine on the nitrile carbon, and subsequent tautomerization to yield the aromatic pyrazole ring. The 3-chlorophenyl group remains as a key substituent on the final heterocyclic product.

Conclusion

4-(3-Chlorophenyl)-4-oxobutanenitrile stands as a testament to the power of strategic molecular design. Its synthesis, while requiring careful control of regioselectivity, provides access to a building block of immense potential. The dual reactivity of the keto and nitrile groups opens up a vast chemical space for the construction of diverse and complex heterocyclic systems. For researchers in drug discovery and development, this molecule represents not just a starting material, but a key to unlocking novel therapeutic agents with finely tuned properties. The protocols and insights provided in this guide are intended to empower scientists to harness the full synthetic potential of this valuable chemical entity.

References

-

Organic Chemistry Portal. Nitrile synthesis by oxidation, rearrangement, dehydration. [Link]

-

PubChem. 4-(4-Chlorophenyl)-4-oxobutanenitrile. [Link]

-

Chemistry Stack Exchange. Mechanism of Friedel-Crafts acylation with succinic anhydride. [Link]

-

YouTube. Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone. [Link]

Sources

An In-depth Technical Guide to the Potential Applications of 4-(3-chlorophenyl)-4-oxobutanenitrile in Medicinal Chemistry

Introduction

In the landscape of modern medicinal chemistry, the identification and development of novel molecular scaffolds with therapeutic potential is a cornerstone of drug discovery. Among the myriad of chemical classes, β-ketonitriles have emerged as exceptionally versatile intermediates in organic synthesis.[1] These compounds serve as foundational building blocks for a diverse array of biologically active heterocyclic systems, demonstrating a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] This guide focuses on a specific, yet promising member of this class: 4-(3-chlorophenyl)-4-oxobutanenitrile .

While extensive research has been conducted on the broader family of β-ketonitriles, this document aims to provide a forward-looking perspective on the untapped potential of the meta-chloro substituted analog. By examining the established biological activities of related compounds and leveraging our understanding of structure-activity relationships, we will delineate a strategic roadmap for investigating and harnessing the therapeutic promise of 4-(3-chlorophenyl)-4-oxobutanenitrile. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable experimental pathways.

The β-Ketonitrile Scaffold: A Gateway to Bioactive Molecules

The inherent reactivity of the β-ketonitrile moiety, characterized by a ketone and a nitrile group separated by a methylene bridge, makes it a powerful synthon for constructing complex molecular architectures. The presence of the electron-withdrawing nitrile group enhances the acidity of the α-protons, facilitating a variety of chemical transformations. This versatility has been exploited to synthesize a wide range of heterocyclic compounds, including pyridines, pyrimidines, and pyrazoles, many of which are core structures in approved drugs.[1]

The general structure of 4-aryl-4-oxobutanenitriles, to which our target molecule belongs, offers a modular design for chemical exploration. The aryl group, in this case, a 3-chlorophenyl moiety, can be systematically modified to fine-tune the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets.

Potential Therapeutic Applications

Based on the established pharmacological profiles of structurally related β-ketonitriles and their derivatives, we can hypothesize several promising therapeutic avenues for 4-(3-chlorophenyl)-4-oxobutanenitrile.

Anticancer Activity

The most compelling potential application for 4-(3-chlorophenyl)-4-oxobutanenitrile lies in oncology. Numerous studies have highlighted the anticancer properties of β-ketonitrile derivatives.[1][2][3][4] These compounds can be elaborated into fused heterocyclic systems that are known to interact with key targets in cancer signaling pathways.

Hypothesized Mechanism of Action: Kinase Inhibition

A plausible mechanism of action for the anticancer effects of 4-(3-chlorophenyl)-4-oxobutanenitrile derivatives is the inhibition of protein kinases.[2] Kinases play a pivotal role in cell proliferation, differentiation, and survival, and their aberrant activity is a hallmark of many cancers. For instance, derivatives of pyranopyrazoles, which can be synthesized from β-ketonitriles, have demonstrated inhibitory activity against kinases like AKT2/PKBβ, a key node in the PI3K/AKT signaling pathway frequently dysregulated in glioma and other cancers.[5][6]

The following diagram illustrates a hypothetical signaling pathway that could be targeted by derivatives of 4-(3-chlorophenyl)-4-oxobutanenitrile.

Caption: Hypothetical inhibition of the PI3K/AKT signaling pathway by a derivative of 4-(3-chlorophenyl)-4-oxobutanenitrile.

Anti-inflammatory Activity

Chronic inflammation is a key contributor to a multitude of diseases. The synthesis of novel anti-inflammatory agents with improved efficacy and reduced side effects remains a significant area of research. Certain 4-amino-5-pyrimidinecarbonitriles, accessible from β-ketonitrile precursors, have been evaluated as potential anti-inflammatory agents, suggesting another promising avenue for our lead compound.[7]

Anticonvulsant Activity

Derivatives of 4-oxo-butanenitrile have also been investigated for their potential as anticonvulsant agents. For example, certain propanenitrile derivatives have shown potent activity in preclinical models of seizures, acting as AMPA receptor antagonists.[8] This suggests that 4-(3-chlorophenyl)-4-oxobutanenitrile could serve as a scaffold for the development of novel central nervous system therapeutics.

Proposed Experimental Workflows

To systematically evaluate the medicinal chemistry potential of 4-(3-chlorophenyl)-4-oxobutanenitrile, a structured experimental approach is essential. The following workflows provide a comprehensive plan for synthesis, characterization, and biological evaluation.

Part 1: Synthesis and Derivatization

The initial step involves the synthesis of the core molecule, 4-(3-chlorophenyl)-4-oxobutanenitrile, and the creation of a focused library of derivatives to explore structure-activity relationships.

Synthesis of 4-(3-chlorophenyl)-4-oxobutanenitrile

A common and efficient method for the synthesis of β-ketonitriles is the reaction of an appropriate ester with acetonitrile in the presence of a strong base.

Protocol 1: Synthesis of 4-(3-chlorophenyl)-4-oxobutanenitrile

-

Reaction Setup: To a solution of ethyl 3-chlorobenzoate (1 equivalent) in anhydrous tetrahydrofuran (THF), add sodium hydride (2.5 equivalents) portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Acetonitrile: Slowly add a solution of anhydrous acetonitrile (1.5 equivalents) in anhydrous THF to the reaction mixture.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Library Synthesis: Elaboration of the Core Scaffold

The true potential of 4-(3-chlorophenyl)-4-oxobutanenitrile lies in its ability to be converted into a diverse range of heterocyclic compounds. A key strategy is the three-component reaction to form substituted pyranopyrazoles.[5]

Protocol 2: Synthesis of a Pyrano[2,3-c]pyrazole Library

-

Reaction Mixture: In a round-bottom flask, combine 4-(3-chlorophenyl)-4-oxobutanenitrile (1 equivalent), an appropriate aldehyde (1 equivalent), malononitrile (1 equivalent), and a catalytic amount of a base such as piperidine or DABCO in ethanol.

-

Reaction Conditions: Reflux the mixture for 2-4 hours, monitoring by TLC.

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of solution.

-

Purification: Collect the solid by filtration, wash with cold ethanol, and dry. If necessary, recrystallize or purify by column chromatography.

The following diagram outlines this synthetic workflow.

Caption: Workflow for the synthesis of a pyrano[2,3-c]pyrazole library.

Part 2: In Vitro Biological Evaluation

Once a library of compounds is synthesized, a tiered screening approach should be employed to identify promising candidates.

Anticancer Screening

Protocol 3: Cell Viability Assays

-

Cell Lines: Utilize a panel of human cancer cell lines, such as those from the NCI-60 panel, including lung (e.g., A549), colon (e.g., HCT-116), and breast (e.g., MDA-MB-231) cancer cell lines.[3][4]

-

Treatment: Seed cells in 96-well plates and treat with a range of concentrations of the synthesized compounds for 48-72 hours.

-

Assay: Perform a cell viability assay, such as the MTT or MTS assay, to determine the half-maximal inhibitory concentration (IC50) for each compound.

-

Data Analysis: Plot dose-response curves and calculate IC50 values.

Table 1: Hypothetical IC50 Data for Synthesized Compounds

| Compound | A549 (µM) | HCT-116 (µM) | MDA-MB-231 (µM) |

| Derivative 1 | 5.2 | 7.8 | 6.5 |

| Derivative 2 | 12.5 | 15.1 | 10.3 |

| Derivative 3 | 2.1 | 3.5 | 1.8 |

| Doxorubicin | 0.8 | 1.2 | 0.9 |

Mechanistic Assays

For the most potent compounds identified in the initial screen, further mechanistic studies are warranted.

Protocol 4: Kinase Inhibition Assay

-

Target Selection: Based on the structural class of the active compounds (e.g., pyranopyrazoles), select a panel of relevant kinases, such as AKT, PI3K, or other kinases known to be involved in the specific cancer types.

-

Assay Format: Utilize a commercially available in vitro kinase assay kit (e.g., ADP-Glo™ Kinase Assay) to measure the ability of the compounds to inhibit the activity of the purified kinases.

-

IC50 Determination: Determine the IC50 values for the inhibition of each kinase.

Protocol 5: Cell Cycle and Apoptosis Analysis

-

Treatment: Treat cancer cells with the active compounds at their respective IC50 concentrations for 24-48 hours.

-

Cell Cycle Analysis: Stain cells with propidium iodide and analyze by flow cytometry to determine the effect of the compounds on cell cycle progression.

-

Apoptosis Assay: Use an Annexin V/propidium iodide staining kit and flow cytometry to quantify the induction of apoptosis.[3]

Conclusion and Future Directions

4-(3-chlorophenyl)-4-oxobutanenitrile represents a promising, yet underexplored, starting point for the development of novel therapeutic agents. Its structural features, characteristic of the versatile β-ketonitrile class, provide a robust platform for the synthesis of diverse heterocyclic libraries. The proposed research strategy, focusing initially on anticancer applications through kinase inhibition, offers a clear and scientifically grounded path forward. The successful execution of these experimental workflows has the potential to uncover novel lead compounds with significant therapeutic value. Future work should expand upon the most promising hits through medicinal chemistry optimization to improve potency, selectivity, and pharmacokinetic properties, ultimately paving the way for preclinical and clinical development.

References

-

Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. (2024). RSC Advances. [Link]

-

Design and synthesis of novel anticancer and antifibrosis compounds. (n.d.). Thesis. [Link]

-

Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. (2020). Molecules. [Link]

-

Synthesis and Anticancer Activity of Some Novel Fused Nicotinonitrile Derivatives. (2015). International Journal of Organic Chemistry. [Link]

- Process for the production of 3-oxonitriles. (1988).

-

Synthesis and Pharmacological Evaluation of 3-[(4-Oxo-4H-pyrido[3,2-e][1][3]thiazin-2-yl)(phenyl)amino]propanenitrile Derivatives as Orally Active AMPA Receptor Antagonists. (2019). Chemical and Pharmaceutical Bulletin. [Link]

-

Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1][3]benzothiazole Derivatives via Microwave-Assisted Synthesis. (2022). Molecules. [Link]

-

SYNTHESIS OF SC99 AND ITS ANALOGS. (n.d.). Oncotarget. [Link]

-

Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

A Simple and Efficient Approach to the Synthesis of 4-Aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile. (2022). Chemistry. [Link]

-

4-Oxobutanenitrile. (n.d.). PubChem. [Link]

-

4-(4-Chlorophenyl)-4-oxobutanenitrile. (n.d.). PubChem. [Link]

-

4-Oxo-2,4-diphenylbutanenitrile. (2012). Acta Crystallographica Section E. [Link]

-

Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans. (2022). Molecules. [Link]

-

Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. (2022). Annals of Medicine. [Link]

-

Design, synthesis and pharmacological screening of 4-amino-5-pyrimidinecarbonitriles as potential anti-inflammatory agents. (2017). Bioorganic & Medicinal Chemistry Letters. [Link]

-

3-Oxo-4-phenylbutanenitrile. (n.d.). PubChem. [Link]

Sources

- 1. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]

- 2. kumadai.repo.nii.ac.jp [kumadai.repo.nii.ac.jp]

- 3. Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Pharmacological Evaluation of 3-[(4-Oxo-4H-pyrido[3,2-e][1,3]thiazin-2-yl)(phenyl)amino]propanenitrile Derivatives as Orally Active AMPA Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 4-(3-chlorophenyl)-4-oxobutanenitrile: A Versatile Intermediate for Modern Heterocyclic Synthesis

Abstract